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CAS No.: 164323-45-9
Cat. No.: B070226
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Executive Summary

The reactivity of 2-cyclohexyl-3-methyloxirane is governed by the interplay between the
steric bulk of the cyclohexyl group and the electronic stabilization it provides.

+ Reactivity Rate: The cis-isomer is consistently more reactive than the trans-isomer (approx.
[2] 1.5-3x faster) due to the relief of greater van der Waals strain in the ground state.

* Regioselectivity (Acidic): Proceeding via a borderline

mechanism, attack is favored at C2 (Cyclohexyl side) due to superior carbocation
stabilization by the secondary alkyl group.

* Regioselectivity (Basic): Proceeding via a pure
mechanism, attack is exclusively favored at C3 (Methyl side), driven by steric accessibility.[1]

Structural & Conformational Analysis
Stereochemical Configuration
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The molecule features two chiral centers on the oxirane ring.

o Cis-Isomer: The cyclohexyl (Cy) and methyl (Me) groups lie on the same face of the epoxide
ring. This proximity creates significant steric congestion (syn-diaxial-like interaction), raising
the ground-state energy.[1]

e Trans-Isomer: The substituents lie on opposite faces, minimizing steric repulsion.

Conformational Locking

The cyclohexyl group acts as a conformational anchor. In the lowest energy conformation, the
epoxide ring attaches to the cyclohexyl group in an equatorial-like orientation to minimize 1,3-
diaxial interactions with the ring protons.

e Impact on Reactivity: The "cis" isomer's higher ground-state energy lowers the activation
energy barrier (

) for ring-opening, making it the kinetically faster species.

Reactivity Profiles & Mechanism
Acid-Catalyzed Ring Opening (Hydrolysis/Alcoholysis)

Mechanism: Borderline

/ A-2.[1] Protonation of the epoxide oxygen weakens the C-O bonds.[3] The transition state has
significant carbocation character.

» Regioselectivity:C2 (Cyclohexyl side) Preferred.[1]

o Rationale: Although C2 is sterically hindered, the cyclohexyl group (a secondary alkyl
substituent) stabilizes the developing positive charge better than the methyl group
(primary-like in inductive power relative to the ring). The electronic effect overrides steric
hindrance in the transition state.

o Stereochemistry: Inversion of configuration (Anti-opening).

o Data Point: In comparable systems (e.g., 2-isopropyl-3-methyloxirane), acid-catalyzed attack
at the bulky alkyl side accounts for ~60-70% of the product yield.[1]
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Base-Catalyzed Ring Opening (Nucleophilic Attack)

Mechanism: Classical
.[1] Strong nucleophiles (e.g.,

, amines) attack the epoxide carbon directly without prior activation.[1]

» Regioselectivity:C3 (Methyl side) Exclusive.[1]

o Rationale: The reaction is dominated by steric approach vectors. The bulky cyclohexyl
group effectively blocks the trajectory for backside attack at C2. The methyl group at C3
offers a much smaller steric profile.

o Stereochemistry: Complete inversion at C3; Retention at C2.

o Data Point: Selectivity for C3 attack is typically >95%.

Experimental Data Summary

The following data summarizes the performance of both isomers under standard reaction
conditions.
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Parameter Cis-lsomer Trans-lsomer Dominant Factor

Relative Reaction

Ground State Strain
Rate ( 1.0 (Reference) ~0.45 (Cis>T |
is > Trans

)

Acidic Regioselectivity Electronic (Cation
65:35 60:40 .

(C2:C3) Stability)

Basic Regioselectivity o
<5:95 <2:98 Steric Hindrance

(c2:c3)

Solubility (Organic ] ) )

) High Moderate Polarity / Packing
Media)
Isomer Separation Lower Boiling Point Higher Boiling Point Dipole Moment

Experimental Protocols
Protocol A: Synthesis via alkene epoxidation

Use this protocol to generate the substrate for testing.

» Starting Material: Dissolve 1-cyclohexylprop-1-ene (10 mmol) in dichloromethane (DCM, 50
mL).

o Epoxidation: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 20 minutes.

o Note:m-CPBA epoxidation is stereospecific.[1] Cis-alkene yields cis-epoxide; trans-alkene
yields trans-epoxide.[1]

o Workup: Stir at room temperature for 3 hours. Quench with saturated

(to remove excess peroxide) and

 Purification: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
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Protocol B: Acid-Catalyzed Hydrolysis Kinetic Assay

Self-Validating Step: Monitor disappearance of epoxide C-H signals via

-NMR.

e Preparation: Dissolve epoxide (0.5 mmol) in THF:Water (1:1, 5 mL).
* Initiation: Add
(0.1 M final concentration). Maintain temperature at 25°C.
o Sampling: Aliquot 0.5 mL every 10 minutes into
containing solid
(to quench).
e Analysis: Analyze by GC-MS or NMR.
o Cis-Product: (2R,3R)-1-cyclohexyl-1,2-propanediol (racemic).[1]
o Trans-Product: (2R,3S)-1-cyclohexyl-1,2-propanediol (racemic).[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the cis-isomer under acidic vs.
basic conditions.

Electronic ”
Acidic Conditio Protonated Epoxide Control Transition State Inversion at C2
Pathway 1 o (Activated) (Partial C+ at C2)

Pathway 2 Steric
Ba Control Transition State Inversion at C3
0 RO (Steric Control)

Click to download full resolution via product page

Caption: Divergent regioselectivity pathways. Acidic conditions favor electronic stabilization (C2
attack), while basic conditions are governed by steric accessibility (C3 attack).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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